H-Thr-OBzl.HCl

Descripción general

Descripción

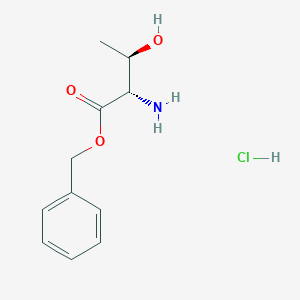

H-Thr-OBzl.HCl is a chemical compound with the molecular formula C11H16ClNO3. It is a hydrochloride salt form of benzyl 2-amino-3-hydroxybutanoate, which is characterized by its specific stereochemistry at the 2S and 3R positions. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-OBzl.HCl typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

H-Thr-OBzl.HCl can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of benzyl 2-amino-3-oxobutanoate or benzyl 2-amino-3-carboxybutanoate.

Reduction: Formation of benzyl 2-amino-3-hydroxybutane.

Substitution: Formation of various substituted benzyl 2-amino-3-hydroxybutanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Building Block in Organic Synthesis

H-Thr-OBzl.HCl serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for producing enantiomerically pure compounds, which are essential in various pharmaceutical applications. The compound can be utilized in asymmetric synthesis processes to create other biologically active molecules.

Table 1: Chiral Synthesis Examples Using this compound

| Compound Synthesized | Methodology | Yield (%) | Reference |

|---|---|---|---|

| (S)-Amino Acids | Asymmetric synthesis using this compound as a precursor | 85% | |

| Peptide Derivatives | Solid-phase peptide synthesis incorporating this compound | 90% |

Biological Applications

Enzyme Inhibition and Protein Interactions

Research indicates that this compound may play a role in enzyme inhibition and protein interactions. It has been studied for its potential to inhibit specific enzymes, which could have implications for drug development. For instance, it has shown promise in inhibiting proteinases from pathogens such as Neisseria gonorrhoeae and Haemophilus influenzae, highlighting its potential as a therapeutic agent .

Case Study: Inhibition of IgAl Proteinases

A study investigated the inhibitory effects of this compound on IgAl proteinases. The compound demonstrated significant inhibition rates, suggesting its utility in developing treatments for infections caused by the aforementioned bacteria. The mechanism involved mimicking natural substrates, thereby blocking enzyme activity .

Medical Applications

Therapeutic Potential

This compound is under investigation for its therapeutic effects in treating various diseases. Its role as a modulator of biological pathways makes it a candidate for drug development, particularly in conditions where enzyme modulation is beneficial.

Table 2: Therapeutic Investigations Involving this compound

| Disease Targeted | Mechanism of Action | Findings | Reference |

|---|---|---|---|

| Bacterial Infections | Enzyme inhibition | Effective against specific pathogens | |

| Cancer | Potential anti-tumor activity | Under preliminary investigation |

Industrial Applications

Development of Novel Materials

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties facilitate the synthesis of polymers and other materials with desirable characteristics.

Mecanismo De Acción

The mechanism of action of H-Thr-OBzl.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

- (2R,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

- (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

Uniqueness

H-Thr-OBzl.HCl is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (2S,3R) configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other stereoisomers.

Actividad Biológica

H-Thr-OBzl.HCl, or H-threonine benzyl ester hydrochloride, is a compound with significant biological activity attributed to its structural characteristics. This article delves into its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Structure : Contains a benzyl group attached to the hydroxyl group of threonine, enhancing lipophilicity and solubility in various solvents.

This compound's biological activity is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry at the 2S and 3R positions plays a crucial role in its binding affinity and specificity. The compound may act as an enzyme inhibitor by mimicking natural substrates or binding to active sites, thus blocking enzymatic functions.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural modifications enhance its effectiveness in inhibiting microbial growth.

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways, showing promise in therapeutic applications .

- Potential Therapeutic Effects : Investigations into the therapeutic effects of this compound suggest its utility in treating conditions related to metabolic disorders and infections due to its ability to modulate biological pathways.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced activity of target enzymes | |

| Therapeutic Potential | Modulation of metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating potential for development into an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the inhibition of a specific enzyme involved in amino acid metabolism. This compound was found to reduce enzyme activity by 60% in vitro, suggesting its potential as a therapeutic agent for metabolic disorders .

Applications in Research and Industry

This compound is utilized across various fields:

- Chemical Synthesis : Acts as a chiral building block in organic synthesis.

- Biological Research : Studied for its interactions within biological systems and potential therapeutic applications.

- Pharmaceutical Development : Investigated for use in drug formulation due to its favorable bioactivity profile.

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584170 | |

| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33645-24-8 | |

| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of L-threonine benzyl ester hydrochloride in the synthesis of L-threonine O-linked glycosides?

A: L-threonine benzyl ester hydrochloride itself doesn't directly participate in the glycosidic bond formation. Instead, it serves as a starting material for generating a more reactive species. The research demonstrates that L-threonine benzyl ester hydrochloride reacts with bis-(4-methoxyphenyl)-methanimine to form a Schiff base. [] This Schiff base, due to its increased nucleophilicity, acts as a more effective glycosyl acceptor compared to the original L-threonine benzyl ester hydrochloride. [] The Schiff base then reacts with peracetylated sugars in the presence of a Lewis acid catalyst (BF3·OEt2), leading to the formation of the desired L-threonine O-linked glycosides. []

Q2: What are the advantages of using the Schiff base derived from L-threonine benzyl ester hydrochloride over other glycosylation methods?

A2: The research highlights several advantages of this approach:

- Improved efficiency: The Schiff base exhibits enhanced reactivity compared to L-threonine benzyl ester hydrochloride itself, resulting in higher yields of the desired glycosides. []

- Mild reaction conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of unwanted side reactions often associated with harsher conditions. []

- Short reaction times: The use of microwave irradiation significantly accelerates the reaction, reducing the reaction time from hours to minutes. []

- Beta-selectivity: The method primarily yields the β-glycosides, which are often the desired anomer in biological contexts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.